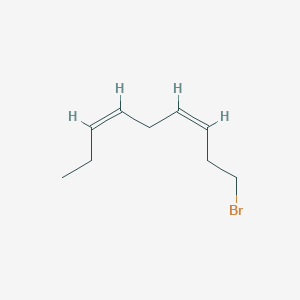

(3Z,6Z)-1-Bromonona-3,6-diene

Description

Significance of Conjugated and Non-Conjugated Z,Z-Dienes in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used by chemists to design a synthesis by mentally breaking down a target molecule into simpler, commercially available starting materials. lkouniv.ac.innih.gov In this context, both conjugated and non-conjugated dienes are crucial substructures.

Conjugated Dienes: These are common motifs in natural products and are versatile building blocks in reactions like the Diels-Alder cycloaddition, which can form multiple carbon-carbon bonds in a single, stereocontrolled step. lkouniv.ac.inmdpi.comnumberanalytics.com The stereochemistry of the diene directly influences the stereochemistry of the product, making stereoselective synthesis of dienes a critical area of research. lkouniv.ac.inmdpi.com

Non-Conjugated Z,Z-Dienes: Skipped dienes, such as the 1,4-diene motif found in (3Z,6Z)-1-Bromonona-3,6-diene, are characteristic features of many biologically active natural products, including polyunsaturated fatty acids. mdpi.comresearchgate.net The presence of this specific Z,Z-1,4-diene structure is often key to the biological function of the molecule. mdpi.com Therefore, the ability to introduce this moiety selectively is a significant challenge and a primary focus in the synthesis of these natural products. researchgate.netresearchgate.net The retrosynthetic disconnection of these molecules often leads back to precursors that can establish this specific arrangement of double bonds.

The Role of Halogenated Alkenes and Dienes as Synthetic Precursors

Halogenated alkenes and dienes are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. mdpi.comresearchgate.net The halogen atom can be readily substituted or used in a variety of powerful carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: Halogenated dienes are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Negishi reactions. mdpi.com These reactions allow for the precise and stereoretentive formation of new carbon-carbon bonds, enabling the extension of carbon chains and the introduction of diverse functional groups. mdpi.com For instance, a 1-chlorodiene can undergo a Kumada cross-coupling to yield a new diene with a different substituent. mdpi.com

Versatility of the Halogen: The halogen atom acts as a versatile handle. It can be transformed into other functional groups, or it can direct the reactivity of the molecule. For example, iodinated dienes can react with elemental sulfur or selenium to form highly substituted thiophenes and selenophenes. rsc.org Polyhalogenated nitrodienes have also been shown to be valuable precursors for a wide range of synthetically and physiologically interesting compounds. researchgate.net The presence of the bromine atom in this compound makes it an ideal candidate for such transformations, allowing for its incorporation into larger, more complex molecular architectures.

Historical Context of Stereoselective Diene Synthesis Relevant to this compound

The stereoselective synthesis of dienes, particularly those with Z-configuration, has been a long-standing challenge in organic chemistry. mdpi.com The stereochemistry of a diene is crucial as it dictates the geometry of the products in subsequent reactions and influences the biological and physical properties of the final molecule. mdpi.com

Historically, methods like the Wittig reaction and Julia olefination have been employed for diene synthesis, but they often favor the formation of the more thermodynamically stable E-isomers. mdpi.com Achieving high Z-selectivity has required the development of more specialized methods.

Recent advancements have provided more reliable routes to Z,Z-dienes:

Metal-Catalyzed Cross-Coupling: Modern methods often rely on the cross-coupling of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com For example, a dual copper-hydride and palladium-catalyzed hydroalkenylation of alkynes with enol triflates has been developed to produce Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity. mit.edunih.govacs.org

Alkyne Manipulations: The partial reduction of alkynes using catalysts like Lindlar's catalyst is a classic method for generating Z-alkenes. Iterative strategies involving the coupling of propargyl bromides with terminal alkynes, followed by a stereoselective semi-hydrogenation, have been successfully used to construct the Z,Z-1,4-diene framework. researchgate.net

Specific Precursors: The synthesis of this compound itself has been reported in the literature, often starting from precursors like (Z,Z)-3,6-nonadien-1-ol or 1-bromo-2-pentyne. chemsrc.comtheses.cztheses.cz These syntheses highlight the deliberate and controlled construction required to achieve the desired stereochemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H15Br |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

(3Z,6Z)-1-bromonona-3,6-diene |

InChI |

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3/b4-3-,7-6- |

InChI Key |

SREJGOUZLGSTHN-CWWKMNTPSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\CCBr |

Canonical SMILES |

CCC=CCC=CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3z,6z 1 Bromonona 3,6 Diene

Stereoselective Olefination Strategies

Olefination reactions provide a powerful tool for the construction of the requisite carbon-carbon double bonds with defined stereochemistry. Optimized protocols of classical olefination reactions, as well as modern variants, have been successfully employed to generate the Z,Z-diene core of the target molecule.

Optimized Wittig and Horner-Wadsworth-Emmons Reaction Protocols for Z-Diene Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for alkene synthesis. While standard HWE reactions with stabilized phosphonate ylides typically yield (E)-alkenes, specific modifications have been developed to favor the formation of (Z)-alkenes. nih.govwikipedia.org

For the synthesis of a (3Z,6Z)-diene system, a Z-selective Wittig reaction is a viable approach. The use of non-stabilized ylides under salt-free conditions typically leads to the kinetic (Z)-alkene product. wikipedia.orgorganic-chemistry.org The reaction of an appropriate C5-phosphonium salt with a C4-aldehyde containing the bromo functionality, or a related strategy, would be employed. The stereochemical outcome is dictated by the formation of the cis-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene and triphenylphosphine oxide.

The Horner-Wadsworth-Emmons reaction can be tailored for Z-selectivity through the Still-Gennari modification. nih.gov This protocol utilizes bis(2,2,2-trifluoroethyl)phosphonates in the presence of a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), and a crown ether at low temperatures. nih.gov The electron-withdrawing trifluoroethoxy groups on the phosphorus atom alter the reaction pathway, favoring the formation of the thermodynamically less stable (Z)-alkene. nih.gov More recent developments have introduced reagents like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have shown excellent Z-selectivity (up to 98:2 Z:E ratio) in reactions with various aldehydes. nih.gov

Table 1: Comparison of Z-Selective HWE Reagents

| Reagent Type | Typical Base/Additive | Key Feature | Z-Selectivity |

| Still-Gennari | KHMDS/18-crown-6 | Bis(2,2,2-trifluoroethyl)phosphonate | High |

| Ando | KHMDS | Diarylphosphonates | High |

| Modified Still-Gennari | Various | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | Very High (up to 98%) nih.gov |

Julia-Kocienski Olefination Derivatives for Targeted Z,Z-Stereoisomers

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis, typically providing excellent (E)-selectivity. organic-chemistry.org However, modifications to the reaction conditions and the nature of the heteroaryl sulfone can influence the stereochemical outcome, allowing for the synthesis of (Z)-alkenes. researchgate.netalfa-chemistry.com This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound. alfa-chemistry.com

For the construction of a Z,Z-diene, a sequential or convergent Julia-Kocienski olefination strategy could be envisioned. The stereoselectivity of the Julia-Kocienski reaction can be aldehyde-dependent, with non-branched aldehydes sometimes favoring the (Z)-olefin. organic-chemistry.org The choice of the heteroaryl group on the sulfone is critical; while 1-phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT) sulfones are commonly used for (E)-selectivity, other derivatives have been explored to achieve (Z)-selectivity. organic-chemistry.orgresearchgate.net Furthermore, the use of specific cation-chelating agents in polar solvents can render the initial addition of the sulfonyl anion reversible, allowing for thermodynamic control that can favor the (Z)-isomer under certain conditions. organic-chemistry.org The reaction of an α,β-unsaturated aldehyde with an appropriate sulfone under optimized Z-selective conditions could furnish the desired E,Z-diene, which would require further steps to achieve the Z,Z-configuration, or a more tailored substrate could be used directly. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and stereocontrol in the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for Z-Configured Vinylic Substrates

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a versatile method for the synthesis of dienes. libretexts.orgnih.gov To construct the (3Z,6Z)-diene framework, a stereospecific coupling of a (Z)-vinylboronic acid or ester with a (Z)-vinyl halide is a primary strategy. The stereochemistry of the starting materials is typically retained in the product.

The synthesis of the required (Z)-vinylboron and (Z)-vinyl halide precursors is therefore crucial. (Z)-alkenylboranes can be prepared through methods such as the anti-hydroboration of alkynes. rsc.org The Suzuki-Miyaura coupling itself is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. libretexts.org Recent advancements have also demonstrated ligand-controlled stereodivergent Suzuki-Miyaura couplings, where the choice of phosphine (B1218219) ligand on the palladium catalyst can dictate the stereochemical outcome, providing either retention or inversion of configuration from a single (Z)-vinyl triflate precursor. nih.gov This offers a powerful tool for accessing both (E)- and (Z)-isomers from a common intermediate.

Dual Catalytic Systems for Stereodefined Diene Synthesis (e.g., CuH and Pd)

A highly effective and stereoselective method for the synthesis of Z,Z- and Z,E-1,3-dienes utilizes a dual catalytic system of copper(I) hydride (CuH) and palladium. nih.govmit.edunih.gov This approach involves the hydroalkenylation of alkynes with enol triflates. nih.govmit.edu The reaction proceeds through the syn-selective hydrocupration of an alkyne to generate a geometrically pure (Z)-vinylcopper(I) species in situ. nih.govmit.edu This intermediate then undergoes a rapid transmetalation with a palladium(II)-alkenyl complex, followed by reductive elimination to yield the Z-configured diene with excellent stereoselectivity. nih.govmit.edu

This method is particularly advantageous as it does not rely on the stereochemistry of the starting materials to dictate the product's olefin geometry; instead, the Z-configuration is established by the hydrocupration step. mit.edu The reaction tolerates a broad range of functional groups and can be used to synthesize highly substituted Z-dienes, including those that are difficult to prepare by other methods. nih.govmit.edu

Table 2: Substrate Scope in Dual CuH/Pd-Catalyzed Z-Diene Synthesis mit.edu

| Alkyne Substrate | Enol Triflate Substrate | Product Configuration | Yield | Z:E Ratio |

| 1-Phenyl-1-hexyne | 1-Cyclohexenyl triflate | Z,Z/Z,E | Moderate | >20:1 |

| Various terminal alkynes | Various cyclic and acyclic enol triflates | Z | High | High |

| Functionalized alkynes (e.g., with nitriles, carbamates) | Functionalized enol triflates | Z | Good to Excellent | High |

| Alkyne with unprotected alcohol | Benzyl-protected alkyne | Z | 42% vs. 74% | High |

Heck-Type Reactions and Related Alkene-Alkyne Couplings in Diene Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a well-established method for C-C bond formation, though it typically favors the formation of (E)-alkenes. organic-chemistry.orgyoutube.com However, variations of the Heck reaction and related alkene-alkyne couplings have been developed for the stereoselective synthesis of dienes.

Ruthenium-catalyzed alkene-alkyne coupling has been shown to produce (Z,Z)-1,3-dienes. researchgate.net This atom-economic process provides a direct route to the desired stereochemistry. Additionally, palladium-catalyzed Heck-type reactions of allenes can be controlled to produce (Z,E)-dienes with good stereoselectivity. researchgate.net While not directly yielding Z,Z-dienes, these methods highlight the potential for transition metal catalysis to control diene stereochemistry.

More direct approaches involve the difunctionalization of alkynes. For instance, a nickel-catalyzed aryl-acylation of alkynes with boronic acids has been developed for the synthesis of tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org While this specific reaction introduces aryl and acyl groups, it demonstrates the principle of stereoselective alkyne difunctionalization that could potentially be adapted for the synthesis of (3Z,6Z)-1-Bromonona-3,6-diene.

Catalytic Homo-Cyclomagnesiation (Dzhemilev Reaction) for Diene Formation

The Dzhemilev reaction is a powerful method for the stereoselective synthesis of 1Z,5Z-dienes. This reaction involves the titanium-catalyzed intermolecular homo-cyclomagnesiation of 1,2-dienes (allenes) using a Grignard reagent like ethylmagnesium bromide (EtMgBr). researchgate.netresearchgate.net The process proceeds through the formation of a five-membered dialkylidenemagnesacyclopentane intermediate. scu.ac.irresearchgate.net Subsequent acid hydrolysis of this organomagnesium compound yields the desired symmetric 1Z,5Z-diene with high stereoselectivity (>98%). researchgate.netnih.gov

This methodology is a key strategy for creating the core (3Z,6Z) diene structure. researchgate.net For instance, the reaction of appropriate allene precursors under Dzhemilev conditions can assemble the C9 backbone with the required Z,Z-geometry. The reaction is notable for its efficiency and high stereocontrol, making it a valuable tool in the synthesis of natural products and other complex molecules containing this structural motif. researchgate.netnih.govmdpi.com The general mechanism involves the catalytic replacement of transition metal atoms in metallacarbocycles with non-transition metals like magnesium. scu.ac.irresearchgate.net

| Reaction Type | Catalyst | Reagents | Key Intermediate | Product | Stereoselectivity | Reference |

| Homo-cyclomagnesiation | Cp₂TiCl₂ | 1,2-dienes, EtMgBr, Mg | Dialkylidenemagnesacyclopentane | Symmetric 1Z,5Z-diene | >98% Z,Z | researchgate.netnih.gov |

| Cross-cyclomagnesiation | Cp₂TiCl₂ | Two different 1,2-dienes, EtMgBr | Asymmetric magnesacyclopentane | Asymmetric 1Z,5Z-diene | High | researchgate.net |

Novel Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules from simple starting materials in a single operation. 20.210.105nih.gov These processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. 20.210.105 Such reactions proceed by generating reactive intermediates that undergo subsequent intramolecular reactions. nih.gov

While a specific cascade reaction for the direct synthesis of this compound is not established, the principles of cascade design can be applied. For example, a palladium-catalyzed cascade involving the cyclization of dienallenes can generate complex cyclic structures. researchgate.net Another strategy involves radical cascade reactions, where an initial radical addition is followed by one or more cyclization steps to rapidly build molecular complexity. nih.gov A hypothetical approach for the target compound could involve a cascade that starts with a coupling reaction to form the C9 skeleton, followed by an enzyme- or metal-catalyzed isomerization to set the Z,Z-stereochemistry, and culminating in a selective functionalization of the terminal position.

Stereochemical Control and Mechanistic Elucidation in 3z,6z 1 Bromonona 3,6 Diene Synthesis

Substrate-Controlled Stereoselectivity in Diene Formation

The inherent structure of the starting materials can play a crucial role in dictating the geometry of the double bonds in the final product. In the synthesis of (3Z,6Z)-1-Bromonona-3,6-diene, a common strategy involves the use of precursors that already contain one or more Z-configured double bonds. This approach relies on the principle that the stereochemical information embedded in the substrate can be transferred to the product.

For instance, a plausible synthetic route utilizes (Z,Z)-3,6-nonadien-1-ol as a key precursor. In this scenario, the pre-existing (3Z,6Z) stereochemistry of the diene backbone is retained during the conversion of the terminal alcohol group to a bromide. This transformation, typically achieved under mild conditions to prevent isomerization, ensures that the stereochemical integrity of the diene system is preserved.

Another substrate-controlled approach could involve the coupling of two smaller fragments, where the geometry of the reactants directly influences the product's stereochemistry. For example, the coupling of a C5 synthon, such as 1-bromo-2-pentyne, with a suitable C4 partner would require subsequent stereoselective reduction of the alkyne to a Z-alkene. The choice of reduction methodology (e.g., Lindlar hydrogenation) is critical for ensuring the formation of the desired cis-geometry.

Catalyst Design and Ligand Effects on Z,Z-Stereochemical Outcomes

In catalyst-controlled reactions, the stereochemical outcome is determined by the catalyst system rather than the substrate's inherent geometry. The synthesis of Z,Z-dienes often employs transition metal catalysts, with the ligand playing a pivotal role in directing the stereoselectivity.

For the formation of Z,Z-diene systems, ruthenium and palladium catalysts have shown considerable promise. For example, a ruthenium-catalyzed alkene-alkyne coupling process can generate 1,3-dienes that are predominantly the Z,Z-isomer. organic-chemistry.org The mechanism is thought to involve the formation of ruthenacyclopentene intermediates, where the specific coordination of the substrates to the metal center, influenced by the electronic and steric properties of the ligands, dictates the final stereochemistry. organic-chemistry.org The choice of allylic substituents on the alkene substrate can also strongly influence the geometric selectivity, with groups like acetoxy and benzyloxy favoring the Z-alkene formation. organic-chemistry.org

In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, the choice of phosphine (B1218219) ligands is crucial. Bulky or electronically distinct ligands can create a specific steric environment around the metal center, favoring the formation of the Z,Z-isomer by influencing the rates of oxidative addition, transmetalation, and reductive elimination steps. While general strategies for Z-diene synthesis exist, the development of catalyst systems specifically optimized for halogenated dienes like this compound remains an area of active research.

Below is a table summarizing the influence of different catalytic systems on Z,Z-diene stereoselectivity:

| Catalyst System | Reaction Type | Key Ligand/Substrate Feature | Observed Selectivity |

|---|---|---|---|

| Ruthenium Cp*RuCl(cod) | Alkene-Alkyne Coupling | Allylic oxygen substituents (e.g., OAc, OBn) | Favors (Z,Z)-1,3-diene formation organic-chemistry.org |

| Palladium(0) with Phosphine Ligands | Suzuki/Negishi Coupling | Bulky/electron-rich phosphine ligands | Can be tuned to favor Z-isomer formation |

Reaction Pathway Analysis and Transition State Modeling for Stereocontrol

Understanding the reaction mechanism at a molecular level is key to rationalizing and predicting stereochemical outcomes. Reaction pathway analysis, often aided by computational chemistry, can provide insights into the transition states that lead to different stereoisomers. For Z,Z-diene synthesis, the relative energies of the transition states leading to the Z,Z-, E,Z-, Z,E-, and E,E-isomers determine the product distribution.

In metal-catalyzed reactions, the geometry of the key organometallic intermediates is critical. For instance, in the aforementioned Ru-catalyzed alkene-alkyne coupling, the reaction is proposed to proceed through bicycloruthenacyclopentene intermediates. organic-chemistry.org The stereochemistry of the final diene is determined during the subsequent β-hydride elimination and reductive elimination steps. Computational modeling of these intermediates and the transition states for their conversion can elucidate why the Z,Z-product is favored under specific conditions. These models can account for subtle steric and electronic interactions between the substrate, the metal center, and the ligands, which ultimately govern the stereoselectivity.

While specific transition state models for the synthesis of this compound are not extensively reported in the literature, principles from related systems suggest that the stereochemistry is likely set during a key C-C bond-forming or double bond-forming step. The preferred transition state would be the one that minimizes steric repulsion and maximizes favorable electronic interactions, leading to the observed Z,Z-configuration.

Mechanistic Studies of Bromine Introduction and its Influence on Diene Configuration

The introduction of the bromine atom at the C1 position must be accomplished in a manner that does not compromise the stereochemistry of the existing diene system. If the diene is formed first, subsequent bromination of an allylic or homoallylic alcohol (like (Z,Z)-3,6-nonadien-1-ol) is a common strategy. The mechanism of such reactions, for example, using phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃), typically involves the conversion of the alcohol to a good leaving group, followed by an Sₙ2 displacement by the bromide ion. These conditions are generally mild enough to avoid isomerization of the nearby double bonds.

Alternatively, if the bromo-alkene moiety is constructed first, its stereointegrity during subsequent coupling reactions is paramount. For instance, the synthesis of a (Z)-1-bromo-alkene can be achieved through methods like the bromoboration of an alkyne. The syn-addition of a boron-bromide species across a triple bond, followed by protonolysis, can yield a Z-vinyl bromide. This fragment can then be used in cross-coupling reactions. Mechanistic studies have shown that the stereochemistry of these vinyl-metal intermediates is generally retained during palladium-catalyzed cross-coupling reactions, ensuring that the Z-configuration is transferred to the final diene product.

The table below outlines potential methods for introducing bromine while controlling the diene's stereochemistry:

| Method | Starting Material | Key Mechanistic Feature | Stereochemical Outcome |

|---|---|---|---|

| Appel Reaction (CBr₄/PPh₃) | (Z,Z)-3,6-nonadien-1-ol | Sₙ2 displacement of activated alcohol | Retention of (Z,Z)-diene configuration |

| Bromoboration/Cross-Coupling | Terminal Alkyne | Syn-bromoboration followed by stereoretentive coupling | Formation of a (Z)-bromoalkene moiety organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3z,6z 1 Bromonona 3,6 Diene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (3Z,6Z)-1-Bromonona-3,6-diene. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Detailed ¹H and ¹³C NMR Analysis for Double Bond Geometry and Substitution Patterns

The ¹H NMR spectrum is characterized by specific regions corresponding to the different types of protons. The olefinic protons (H-3, H-4, H-6, H-7) typically resonate in the downfield region (around 5.2-5.6 ppm) due to the deshielding effect of the π-electrons in the double bonds. The cis configuration is confirmed by the magnitude of the vicinal coupling constant between these olefinic protons, which is expected to be in the range of 7-12 Hz. The methylene (B1212753) protons adjacent to the bromine atom (H-1) are also shifted downfield (around 3.4 ppm), while the other aliphatic protons appear at higher fields.

The ¹³C NMR spectrum complements the proton data. The carbons of the double bonds (C-3, C-4, C-6, C-7) appear in the range of 124-133 ppm. The carbon atom bonded to the bromine (C-1) is found at approximately 33-34 ppm, and the remaining saturated carbons (C-2, C-5, C-8, C-9) resonate in the upfield region of the spectrum. theses.cz

Table 1: Predicted ¹H NMR Data for this compound Data is based on predictive models and analysis of similar compounds.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 3.40 | t | 6.8 |

| H-2 | 2.55 | m | |

| H-3 / H-4 | 5.30 - 5.55 | m | J(H3-H4) ≈ 10.8 (cis) |

| H-5 | 2.82 | t | 6.5 |

| H-6 / H-7 | 5.30 - 5.55 | m | J(H6-H7) ≈ 10.8 (cis) |

| H-8 | 2.05 | m |

Table 2: Predicted ¹³C NMR Data for this compound Data is based on predictive models and analysis of similar compounds. theses.cztheses.cz

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 33.5 |

| C-2 | 30.8 |

| C-3 | 128.0 |

| C-4 | 132.5 |

| C-5 | 25.6 |

| C-6 | 125.0 |

| C-7 | 129.5 |

| C-8 | 20.6 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the carbon chain. For this compound, COSY would show cross-peaks between H-1 and H-2, H-2 and H-3, H-3 and H-4, and so on, confirming the sequential connectivity of the proton network along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹J-coupling). youtube.com This spectrum would show a cross-peak for each C-H pair, definitively assigning each proton signal to its corresponding carbon atom in the structure (e.g., pairing the ¹H signal at ~3.40 ppm with the ¹³C signal at ~33.5 ppm, confirming their assignment to C-1/H-1). youtube.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. They are particularly powerful for determining stereochemistry. For this compound, a strong NOE/ROE signal between the olefinic protons H-3 and H-4, and between H-6 and H-7, would provide definitive proof of the cis (Z) geometry of both double bonds, as these protons are on the same side of the double bond and therefore spatially proximate.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key absorptions are:

C-H stretching (sp²): A band appearing just above 3000 cm⁻¹ (typically ~3010-3030 cm⁻¹) is characteristic of the C-H bonds on the double bonds.

C-H stretching (sp³): Bands appearing just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) correspond to the C-H bonds of the methylene and methyl groups in the alkyl chain.

C=C stretching: The carbon-carbon double bond stretch for a cis-disubstituted alkene typically appears around 1650-1660 cm⁻¹. The intensity of this peak can be variable.

C-H bending (cis-alkene): A strong, broad absorption band around 675-730 cm⁻¹ is a key diagnostic feature for the out-of-plane bending (wagging) of C-H bonds on a cis-disubstituted double bond.

C-Br stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₉H₁₅Br. guidechem.com The nominal molecular weight is 202 g/mol for the ⁷⁹Br isotope and 204 g/mol for the ⁸¹Br isotope, leading to a characteristic M and M+2 isotopic pattern with nearly equal intensity, which is a hallmark of a monobrominated compound.

High-resolution mass spectrometry (HRMS) can confirm the exact mass and thus the elemental composition. The calculated exact mass for [C₉H₁₅⁷⁹Br]⁺ is 202.03571 Da. guidechem.com

The fragmentation pattern in electron ionization (EI-MS) would likely involve:

Loss of the bromine radical: The cleavage of the C-Br bond to lose a •Br radical would result in a fragment ion [C₉H₁₅]⁺ at m/z 123. This is often a prominent fragmentation pathway for alkyl bromides.

Allylic cleavage: The bonds allylic to the double bonds (C-2/C-3 and C-5/C-6) are weakened, making them susceptible to cleavage.

McLafferty rearrangement: Although less common for this specific structure, rearrangements involving hydrogen transfer followed by fragmentation could also occur.

X-ray Crystallography of Derivatives for Absolute Stereochemical Assignment (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, it requires a well-ordered single crystal. As this compound is a liquid at room temperature, it is not suitable for direct analysis by this technique.

To apply this method, one would first need to synthesize a solid, crystalline derivative of the compound. For example, reacting it with a reagent that introduces a rigid, planar group (like a substituted benzoic acid to form an ester, if the bromo-group were first converted to an alcohol) could facilitate crystallization. If a suitable chiral derivative were synthesized, X-ray analysis of its crystal would unambiguously determine its complete 3D structure and absolute stereochemistry. No published X-ray crystallographic data for derivatives of this compound were identified in the reviewed literature. uq.edu.au

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit a VCD or ECD spectrum. These chiroptical techniques are exclusively used for the analysis of chiral molecules.

However, if a chiral derivative of this compound were to be synthesized, VCD and ECD would become powerful tools for assigning its absolute configuration.

ECD (Electronic Circular Dichroism): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. For diene systems, the conformation and chirality of the diene chromophore strongly influence the ECD spectrum. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute stereochemistry of the chiral center(s) can be determined. nih.gov

VCD (Vibrational Circular Dichroism): VCD is the infrared analogue of ECD, measuring differential absorption in the IR region. It provides a more detailed fingerprint of the entire molecule's stereochemistry. Similar to ECD, comparing the experimental VCD spectrum to quantum chemical predictions for different enantiomers allows for the unambiguous assignment of absolute configuration.

Computational and Theoretical Investigations of 3z,6z 1 Bromonona 3,6 Diene

Quantum Chemical Calculations for Conformational Analysis and Stability

The conformational flexibility of (3Z,6Z)-1-Bromonona-3,6-diene, arising from rotations around its single bonds, gives rise to a multitude of possible spatial arrangements (conformers). Quantum chemical calculations are employed to map this complex potential energy surface and identify the most stable, low-energy conformers. iupac.org

The process typically begins with a systematic or stochastic search of the conformational space to generate a wide range of initial structures. Each of these structures is then subjected to geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*. nih.gov This level of theory provides a balance between computational cost and accuracy for organic molecules. The calculations yield the optimized geometry and the corresponding electronic energy for each conformer.

By comparing the relative energies of the optimized conformers, a Boltzmann population distribution at a given temperature can be predicted. This analysis reveals which shapes the molecule is most likely to adopt. For this compound, the key dihedral angles defining the orientation of the alkyl chain relative to the two Z-configured double bonds are the primary determinants of conformational energy. The most stable conformers are typically those that minimize steric hindrance and optimize weak intramolecular interactions.

Table 1: Hypothetical Relative Energies and Boltzmann Population of this compound Conformers

| Conformer ID | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 45.2 |

| Conf-2 | 1.50 | 26.8 |

| Conf-3 | 3.25 | 13.1 |

| Conf-4 | 5.80 | 5.5 |

| Conf-5 | 8.50 | 2.1 |

| Other | >10.00 | <7.3 |

This table illustrates how quantum chemical calculations can quantify the relative stability of different conformers. The data is hypothetical and serves as an example of typical results from such an analysis.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful method for investigating the electronic properties of a molecule, providing insights into its reactivity and potential interaction sites. orientjchem.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich π-systems of the double bonds, while the LUMO may be distributed along the carbon backbone and influenced by the electronegative bromine atom.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org In this compound, the MEP would show negative potential (red/yellow) around the C=C double bonds, indicating sites susceptible to electrophilic attack. A region of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom bonded to the bromine, indicating sites for nucleophilic interaction. nih.gov

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

| Dipole Moment | 1.9 D | Overall polarity of the molecule |

This table presents hypothetical data for key electronic descriptors calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These values help in understanding the molecule's electronic behavior.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for analyzing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with their environment, such as a solvent. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the observation of dynamic processes on timescales from picoseconds to microseconds. dovepress.com

To study this compound, a simulation would be set up by placing one or more molecules in a periodic box filled with a chosen solvent (e.g., water, chloroform, or hexane). The system is then allowed to evolve over time at a constant temperature and pressure. nih.gov

Analysis of the MD trajectory can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, which can be quantified using the Radial Distribution Function (RDF). dovepress.com

Conformational Dynamics: How the molecule flexes and changes its shape in solution, monitored by parameters like the Root Mean Square Deviation (RMSD) from a reference structure. dovepress.com

Intermolecular Interactions: The nature and lifetime of interactions (e.g., van der Waals forces) between the solute and solvent molecules. rsc.org

These simulations provide a bridge between the static picture from quantum calculations and the macroscopic properties of the substance in a liquid phase. biorxiv.org

Table 3: Hypothetical Setup for a Molecular Dynamics Simulation

| Parameter | Value / Description | Purpose |

| Force Field | OPLS-AA / GAFF | Describes the potential energy of the system. |

| Solvent | Chloroform (CHCl₃) | Mimics a non-polar organic solvent environment. |

| Box Size | 4nm x 4nm x 4nm cubic | Defines the simulation cell. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Time Step | 2 fs | Integration time step for the equations of motion. |

This table outlines a typical parameter set for an MD simulation designed to study the behavior of this compound in a solvent.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm a molecule's structure. nih.gov For this compound, DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The process involves first performing a thorough conformational analysis (as in section 5.1) to identify all low-energy conformers. Then, for each significant conformer, NMR shieldings and IR frequencies are calculated at a higher level of theory (e.g., mPW1PW91/6-31+G**). nih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

This computational approach is particularly valuable for flexible molecules where experimental spectra represent an average over many co-existing conformations. Comparing the calculated chemical shifts with experimental values, often using statistical methods like the DP4+ probability analysis, can provide a high degree of confidence in the assignment of the molecule's relative stereochemistry and predominant conformation in solution. nih.gov

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |

| C1 (-CH₂Br) | 33.5 | 33.2 | 0.3 |

| C2 | 30.1 | 29.9 | 0.2 |

| C3 (=CH-) | 125.8 | 125.6 | 0.2 |

| C4 (=CH-) | 132.1 | 131.9 | 0.2 |

| C5 (-CH₂-) | 26.0 | 25.7 | 0.3 |

| C6 (=CH-) | 128.4 | 128.1 | 0.3 |

| C7 (=CH-) | 130.5 | 130.3 | 0.2 |

| C8 (-CH₂-) | 20.9 | 20.6 | 0.3 |

| C9 (-CH₃) | 14.2 | 14.1 | 0.1 |

This table provides a hypothetical validation of a calculated structure by comparing its predicted ¹³C NMR spectrum to experimental data. Small differences (Δδ) indicate a good match.

Theoretical Modeling of Reaction Pathways and Transition States for Selectivity Rationalization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of reaction mechanisms and selectivity. For this compound, a primary reaction of interest would be nucleophilic substitution at the C1 position, displacing the bromide ion.

Using DFT, chemists can map the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate.

By modeling different possible reaction pathways (e.g., Sₙ2 vs. Sₙ1 mechanisms, or attack by different nucleophiles), their respective activation energies can be calculated and compared. The pathway with the lowest activation energy will be the most favorable kinetically. This type of analysis can rationalize why a particular product is formed (selectivity) and predict how changes to the substrate or reagents will affect the reaction outcome.

Table 5: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Pathway | Nucleophile | Transition State (TS) Geometry | Activation Energy (ΔE‡) (kJ/mol) |

| Path A (Sₙ2) | Cyanide (CN⁻) | Trigonal bipyramidal at C1 | 85.5 |

| Path B (Sₙ2) | Hydroxide (B78521) (OH⁻) | Trigonal bipyramidal at C1 | 92.1 |

| Path C (Sₙ1) | (solvolysis) | Planar carbocation intermediate | 150.3 |

This hypothetical table shows how theoretical calculations can be used to compare the feasibility of different reaction pathways. The lower activation energy for Path A suggests it is the most likely reaction to occur under kinetic control.

Chemical Transformations and Synthetic Applications of 3z,6z 1 Bromonona 3,6 Diene

Role as a Versatile Synthetic Building Block and Intermediate

(3Z,6Z)-1-Bromonona-3,6-diene serves as a crucial C9 synthon, a building block that provides a predefined structural unit to a target molecule. Its primary utility stems from the presence of a reactive alkyl bromide handle, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds, and the two stereochemically defined Z-alkenes, which are common motifs in biologically active molecules. nih.govslu.se

A significant application of this compound is as a precursor in the synthesis of insect pheromones. nih.govnih.govresearchgate.net For instance, it is a documented upstream product in the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (B1210297), the major sex pheromone component of the tomato leafminer, Tuta absoluta, a destructive agricultural pest. quickcompany.inresearchgate.netlookchem.com The ability to introduce this specific C9 fragment with its intact Z,Z-diene system into a larger molecule via the bromo-functional group is a key strategic advantage in multi-step syntheses. semanticscholar.org

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary alkyl bromide in this compound makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.orgrsc.org These reactions are fundamental for creating C-C and C-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions have become essential tools in organic synthesis. cem.com The general mechanism for these reactions involves the oxidative addition of the organohalide (R-X) to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile (R'-M) and subsequent reductive elimination to yield the coupled product (R-R') and regenerate the Pd(0) catalyst. researchgate.net

Stille Coupling: This reaction pairs an organohalide with an organostannane (organotin) reagent. This compound could be coupled with various organostannanes (e.g., vinyl, aryl, or alkynylstannanes) to form complex dienes and polyenes. The tolerance of the Stille reaction to numerous functional groups makes it highly effective for transformations of complex molecules. uwindsor.ca

Negishi Coupling: In this reaction, an organozinc reagent is used as the nucleophilic partner. wikipedia.org The coupling of this compound with an organozinc compound would be a powerful method for forming new C(sp³)–C(sp²), C(sp³)–C(sp), or even C(sp³)–C(sp³) bonds. wikipedia.orgorgsyn.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While typically used for sp² or sp halides, modifications have expanded its scope. For this compound, a Sonogashira-type reaction would couple it with a terminal alkyne, extending the carbon chain and introducing an alkyne moiety that can be further functionalized. organic-chemistry.org

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing organoboron reagents like boronic acids or boronate esters. wikipedia.orgfishersci.es These reagents are generally stable, have low toxicity, and the reaction byproducts are easily removed. fishersci.es The reaction proceeds under mild conditions and shows broad functional group tolerance. tcichemicals.comnih.govbeilstein-journals.org this compound can serve as the halide component, coupling with a variety of vinyl, aryl, or alkyl boronic acids to produce more complex molecular architectures while preserving the Z,Z-diene stereochemistry. wikipedia.orgtcichemicals.com

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Nucleophilic Partner (R'-M) | Catalyst System (Typical) | Product Type (R-R') |

| Suzuki-Miyaura | R'-B(OH)₂ or R'-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-(3Z,6Z)-nona-3,6-diene |

| Stille | R'-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | R-(3Z,6Z)-nona-3,6-diene |

| Negishi | R'-ZnX | Pd(0) or Ni(0) complex (e.g., Pd(dppf)Cl₂) | R-(3Z,6Z)-nona-3,6-diene |

| Sonogashira | R'-C≡CH | Pd(0) complex, Cu(I) co-catalyst, Base (e.g., Amine) | R-C≡C-(CH₂)₂-(Z)CH=CH(CH₂)₂-(Z)CH=CHCH₃ |

Cycloaddition Reactions (e.g., Diels-Alder) and Their Stereochemical Outcomes

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). organic-chemistry.org A critical requirement for the diene component is that the two double bonds must be conjugated—separated by only one single bond—and must be able to adopt an s-cis conformation. masterorganicchemistry.comorganicchemistrytutor.com

This compound is a non-conjugated diene, as its double bonds at positions 3 and 6 are separated by a methylene (B1212753) group (two single bonds). orgosolver.com Therefore, in its native form, it cannot function as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.com

However, there are potential, albeit more complex, pathways for its involvement in cycloadditions:

As a Dienophile: The double bonds within the molecule could theoretically act as dienophiles, reacting with a conjugated diene. However, unactivated alkenes are generally poor dienophiles, and reactions would likely require harsh conditions or Lewis acid catalysis to proceed efficiently. organic-chemistry.orglibretexts.org

Intramolecular Cycloaddition via Isomerization: It is conceivable that under certain catalytic conditions, such as with a palladium-hydride catalyst, the non-conjugated diene could undergo isomerization via "chain-walking" to form a conjugated system (e.g., nona-2,4-diene derivative). nih.gov This conjugated isomer could then potentially undergo an intramolecular Diels-Alder reaction if a suitable dienophile were present on the same molecule, or an intermolecular reaction with an external dienophile.

Hydrofunctionalization and Difunctionalization Reactions

Hydrofunctionalization and difunctionalization are classes of reactions that add one or two new functional groups, respectively, across a double bond. researchgate.net While many modern methods focus on conjugated systems, these transformations can also be applied to the isolated double bonds of this compound. researchgate.netacs.org

Advanced palladium-catalyzed methods have been developed for the functionalization of non-conjugated dienes. One such strategy involves a palladium hydride-catalyzed migratory allylic C(sp³)–H functionalization, where the catalyst "walks" along the carbon chain to form a π-allyl palladium intermediate, which is then trapped by a nucleophile. nih.gov This allows for functionalization at positions remote from the original double bonds with high regio- and enantioselectivity. nih.gov

More classical reactions can also be applied to the individual alkene units:

Hydroboration-Oxidation: Treatment with a borane (B79455) reagent followed by oxidative workup would convert one or both double bonds into hydroxyl groups, yielding diols or triols with anti-Markovnikov regioselectivity.

Epoxidation: Reagents like m-CPBA can convert the double bonds into epoxides, which are versatile intermediates for further transformations.

Dihydroxylation: Osmium tetroxide or potassium permanganate (B83412) can be used to form vicinal diols from the alkenes.

Halogenation: The addition of Br₂ or Cl₂ would result in the difunctionalization of the double bonds, adding two halogen atoms across them.

Transformation into Other Functional Groups and Scaffolds

The synthetic versatility of this compound is further highlighted by its ability to be converted into a wide array of other functional groups and molecular scaffolds.

The primary alkyl bromide is the most reactive site for nucleophilic substitution (Sₙ2) or for the formation of organometallic reagents.

Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles to introduce new functionalities. For example, reaction with sodium hydroxide (B78521) yields the corresponding alcohol, (3Z,6Z)-nona-3,6-dien-1-ol, while reaction with sodium cyanide introduces a nitrile group, extending the carbon chain by one.

Organometallic Formation: The bromide can be converted into a Grignard reagent (by reacting with magnesium metal) or an organolithium reagent. These nucleophilic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds. This is a common strategy in the synthesis of complex natural products. nih.gov

The diene portion of the molecule can also be chemically altered:

Reduction: Catalytic hydrogenation can selectively reduce one or both of the double bonds to yield bromoalkanes or bromoalkenes.

Oxidative Cleavage: Ozonolysis can cleave the double bonds to produce aldehydes or carboxylic acids, effectively breaking down the C9 chain into smaller, functionalized fragments. researchgate.net

Table 2: Examples of Functional Group Transformations

| Reagent(s) | Functional Group Transformation | Product Class |

| 1. Mg; 2. H₂O | R-Br → R-MgBr → R-H | (3Z,6Z)-Nona-3,6-diene |

| NaOH | R-Br → R-OH | (3Z,6Z)-Nona-3,6-dien-1-ol |

| NaCN | R-Br → R-CN | (4Z,7Z)-Deca-4,7-dienenitrile |

| 1. LiAlH₄; 2. H₂O | R-Br → R-H | (3Z,6Z)-Nona-3,6-diene |

| H₂, Pd/C | C=C → C-C | 1-Bromononane |

| 1. O₃; 2. Me₂S | C=C → C=O | Aldehydes |

| m-CPBA | C=C → Epoxide | Epoxides |

Olefin Metathesis for Advanced Molecular Architectures

Olefin metathesis is a powerful class of reactions that reorganizes carbon-carbon double bonds, catalyzed primarily by ruthenium or molybdenum carbene complexes. acs.org The non-conjugated diene system in this compound makes it a suitable substrate for several types of metathesis reactions, enabling the formation of advanced molecular architectures.

Two key metathesis transformations applicable to this substrate are Cross-Metathesis (CM) and Acyclic Diene Metathesis (ADMET) polymerization.

Cross-Metathesis (CM): This reaction occurs between two different olefins. This compound can react with other olefins to create new, more complex diene structures. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the reacting partners and the choice of catalyst. frontiersin.org

Acyclic Diene Metathesis (ADMET) Polymerization: This step-growth condensation polymerization method is used to synthesize unsaturated polymers. nih.gov Subjecting a diene monomer like a derivative of this compound to ADMET conditions can produce high molecular weight polyalkadienes, with the removal of a small volatile olefin (like ethylene) driving the reaction to completion. nih.gov

These metathesis strategies allow for the conversion of the simple C9 backbone of this compound into elaborate olefinic compounds and polymeric systems.

Conversion to Aldehydes, Alcohols, or Carboxylic Acids

The terminal bromide of this compound can be readily converted into other important functional groups, such as alcohols, aldehydes, and carboxylic acids, thereby expanding its synthetic utility. These transformations typically proceed via nucleophilic substitution to form the alcohol, which can then be selectively oxidized.

Conversion to Alcohol: The bromide is typically displaced by a hydroxide source, such as potassium hydroxide, or more commonly, by an acetate salt followed by hydrolysis to yield (3Z,6Z)-nona-3,6-dien-1-ol. This alcohol is a key intermediate in the synthesis of various natural products. chemsrc.comnih.gov

Oxidation to Aldehyde: The resulting primary alcohol, (3Z,6Z)-nona-3,6-dien-1-ol, can be oxidized to the corresponding aldehyde, (3Z,6Z)-nona-3,6-dienal. nih.govchemspider.com To avoid overoxidation to the carboxylic acid, mild and selective oxidizing agents such as Pyridinium Chlorochromate (PCC) or a TEMPO-mediated oxidation are employed.

Oxidation to Carboxylic Acid: For the synthesis of (3Z,6Z)-nona-3,6-dienoic acid, a more powerful oxidizing agent is required. The Jones oxidation, which uses chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone, is a classic and effective method for converting primary alcohols directly to carboxylic acids. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com The reaction is typically rapid and high-yielding. youtube.com

A summary of these key transformations is presented below.

| Starting Material | Transformation | Reagents | Product |

| This compound | Hydrolysis (two-step) | 1. KOAc 2. NaOH/H₂O | (3Z,6Z)-Nona-3,6-dien-1-ol |

| (3Z,6Z)-Nona-3,6-dien-1-ol | Mild Oxidation | PCC or TEMPO/NaOCl | (3Z,6Z)-Nona-3,6-dienal |

| (3Z,6Z)-Nona-3,6-dien-1-ol | Strong Oxidation | CrO₃, H₂SO₄, Acetone (Jones Reagent) | (3Z,6Z)-Nona-3,6-dienoic acid |

Preparation of Macrocyclic and Polycyclic Compounds

The bifunctional nature of this compound makes it an excellent starting point for the synthesis of macrocyclic and polycyclic structures. The key strategy involves using the bromide handle to link the diene to another molecular fragment, creating a long-chain precursor suitable for a ring-closing reaction.

Ring-Closing Metathesis (RCM) is a dominant strategy for macrocyclization in modern organic synthesis. drughunter.com The process involves an intramolecular metathesis reaction of a diene, leading to the formation of a cyclic olefin and the expulsion of a small volatile alkene. researchgate.net By first using the bromide of this compound to perform a coupling reaction (e.g., forming an ether, ester, or carbon-carbon bond), a long-chain α,ω-diene can be constructed. This precursor, when subjected to high dilution conditions with an RCM catalyst (like a Grubbs or Hoveyda-Grubbs catalyst), can efficiently cyclize to form macrocycles of various ring sizes. drughunter.comacs.org The stereochemistry of the newly formed double bond within the macrocycle can often be controlled by the choice of catalyst. acs.org

Similarly, precursors for polycyclic systems can be assembled. For instance, an intramolecular Diels-Alder reaction could be envisioned if the diene system is modified, or tandem RCM reactions can be used to build complex bridged and fused ring systems. beilstein-journals.org

Applications in the Synthesis of Complex Organic Molecules

The unique structure of this compound makes it a valuable building block for a range of complex and high-value organic molecules.

Precursors to Natural Products (e.g., Pheromones, Polyketides)

The (3Z,6Z)-nonadiene skeleton is a recurring structural motif in a variety of natural products, particularly in the realm of insect pheromones. Many lepidopteran sex pheromones are long-chain polyunsaturated hydrocarbons, epoxides, alcohols, or acetates. The synthesis of these complex molecules often relies on the coupling of smaller, stereochemically-defined fragments.

This compound, and its corresponding alcohol and aldehyde derivatives, serve as crucial C9 synthons for building these long-chain pheromones. For example, the synthesis of (3Z,6Z,9Z)-1,3,6,9-nonadecatetraene, the sex pheromone of the winter moth (Operophtera brumata), utilizes intermediates derived from the (3Z,6Z)-nona-3,6-diene framework. Similarly, the iodo-analogue, (3Z,6Z)-1-iodo-3,6-nonadiene, has been used in Wittig reactions to synthesize polyene pheromones for emerald moths. beilstein-journals.org The synthesis of these natural products showcases the utility of this building block in creating stereochemically complex and biologically active molecules.

Building Blocks for Optoelectronic Materials and Advanced Polymeric Systems

While direct applications are still emerging, the diene functionality in this compound provides a clear pathway toward the synthesis of advanced polymeric systems with potential optoelectronic applications. The key lies in the ability to convert the non-conjugated diene system into a conjugated one, or to use the non-conjugated polymer itself.

One promising route is through Acyclic Diene Metathesis (ADMET) polymerization. Polymerizing a derivative of this compound would yield a non-conjugated polymer. nih.gov Research has shown that such non-conjugated polymers containing double bonds can be made electrically conductive through doping with agents like iodine. researchgate.net This process creates charge carriers (holes) that can hop between double bonds, enabling electrical conduction. Such materials have potential applications in antistatic coatings, sensors, and photovoltaics. researchgate.net

Furthermore, synthetic strategies exist to isomerize non-conjugated polymers into fully conjugated systems. frontiersin.org A conjugated polymer derived from the this compound backbone would be expected to possess inherent semiconductor properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors. The post-functionalization of such polymers is a powerful method for fine-tuning their optoelectronic properties for specific device applications. rsc.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of (3Z,6Z)-1-Bromonona-3,6-diene could significantly benefit from the application of green chemistry principles, moving away from traditional methods that may involve hazardous reagents and generate substantial waste. Research in this area could focus on several promising strategies. One such avenue is the utilization of biomass-derived starting materials, which would reduce the reliance on fossil fuels. nih.gov

Another key area for development is the implementation of catalytic processes. Transition-metal catalysis, for instance, could offer highly efficient and selective routes to the target molecule, minimizing the need for stoichiometric reagents. nih.gov Furthermore, the use of environmentally benign solvents like water, ionic liquids, or supercritical fluids could drastically reduce the environmental impact of the synthesis. nih.gov Biocatalysis, employing enzymes for halogenation, presents another exciting and sustainable alternative to conventional chemical methods. ebsco.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biomass Valorization | Renewable feedstock, reduced carbon footprint. | Identification of suitable biomass precursors and efficient conversion pathways. |

| Catalytic Methods | High efficiency and selectivity, reduced waste. nih.gov | Development of novel catalysts with high turnover numbers and recyclability. |

| Green Solvents | Reduced toxicity and environmental persistence. nih.gov | Optimization of reaction conditions in alternative solvent systems. |

| Biocatalysis | Mild reaction conditions, high selectivity. ebsco.com | Discovery and engineering of halogenating enzymes for substrate specificity. |

Asymmetric Synthesis of Chiral Derivatives of this compound

The presence of two double bonds in this compound offers the potential for the creation of multiple stereocenters. The development of asymmetric synthetic methods to produce chiral derivatives of this compound is a significant and largely unexplored research direction. Such chiral molecules could serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Future research could explore various asymmetric transformations. For instance, enantioselective modifications of the diene system could be achieved through chiral catalysts. Methodologies for the stereocontrolled introduction of halogens are also highly relevant. libretexts.org The development of catalytic enantioselective methods for the formation of chiral dienes is an active area of research and could be applied to synthesize chiral precursors to this compound or its derivatives. msu.edu

| Asymmetric Approach | Potential Chiral Products | Synthetic Utility |

| Catalytic Asymmetric Dihydroxylation | Chiral diols | Building blocks for natural product synthesis. |

| Enantioselective Halogenation | Chiral bromo-derivatives with new stereocenters. libretexts.org | Intermediates for stereospecific cross-coupling reactions. |

| Chiral Ligand-Mediated Reactions | Enantioenriched functionalized nonadienes. | Access to a pool of novel chiral synthons. |

Catalytic Transformations Utilizing this compound as a Substrate

The terminal bromide in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. These transformations would allow for the facile introduction of various functional groups, significantly expanding the synthetic utility of this compound. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are particularly promising. ebsco.comlibretexts.orgresearchgate.net

Future investigations could focus on optimizing the conditions for these cross-coupling reactions to achieve high yields and selectivity. The presence of the diene functionality might influence the reactivity of the C-Br bond, and understanding these effects will be crucial. Furthermore, exploring novel catalytic systems, including those based on more abundant and less toxic metals, would align with the principles of sustainable chemistry.

| Cross-Coupling Reaction | Potential Coupling Partner | Resulting Product Class |

| Heck Reaction | Alkenes | Functionalized polyenes. libretexts.org |

| Suzuki Reaction | Boronic acids | Aryl- or vinyl-substituted dienes. |

| Sonogashira Reaction | Terminal alkynes | Conjugated enynes. ebsco.comresearchgate.net |

| Buchwald-Hartwig Amination | Amines | Allylic amines with a diene moiety. |

Exploration of Novel Reactivity Patterns and Pericyclic Reactions

The 1,4-diene structure of this compound suggests a rich and unexplored reactivity in the realm of pericyclic reactions. These concerted reactions, which are governed by the principles of orbital symmetry, could provide access to complex cyclic structures in a highly stereocontrolled manner. ebsco.commsu.edu

Future research could investigate the propensity of this diene to participate in various types of pericyclic reactions. For example, it could potentially undergo cycloaddition reactions, such as the Diels-Alder reaction, where it could act as the diene component. wikipedia.org Electrocyclization reactions, leading to the formation of cyclic isomers, are also a possibility. libretexts.org Furthermore, the molecule could be susceptible to sigmatropic rearrangements, which would result in the migration of sigma bonds and the formation of new isomers. nih.govopenstax.org

| Pericyclic Reaction Type | Potential Outcome | Synthetic Significance |

| Cycloaddition | Formation of six-membered rings. wikipedia.org | Rapid construction of complex cyclic systems. |

| Electrocyclization | Formation of cyclic isomers. libretexts.org | Access to novel ring structures. |

| Sigmatropic Rearrangement | Isomerization to new diene structures. nih.govopenstax.org | Generation of structural diversity from a single precursor. |

Expanding Applications in Materials Science and Medicinal Chemistry via Derivatization

The derivatization of this compound through the catalytic transformations and other reactions described above could open doors to its application in both materials science and medicinal chemistry. The polyunsaturated backbone and the ability to introduce a wide range of functional groups make it an attractive scaffold for the development of novel molecules with interesting properties.

In materials science, polymers incorporating the nonadiene (B8540087) backbone could exhibit unique thermal or optical properties. The diene functionality could also be used for cross-linking or further polymerization. In medicinal chemistry, the introduction of pharmacophoric groups could lead to the discovery of new bioactive compounds. The flexibility of the nine-carbon chain and the defined stereochemistry of the double bonds could be advantageous for binding to biological targets.

| Field of Application | Potential Derivative Type | Desired Properties |

| Materials Science | Polymers, cross-linked materials. | Tailored thermal stability, conductivity, or optical properties. |

| Medicinal Chemistry | Bioactive small molecules. | Enhanced binding affinity and selectivity for biological targets. |

Q & A

What are the key methodological challenges in synthesizing (3Z,6Z)-1-Bromonona-3,6-diene, and how can stereochemical purity be ensured?

Basic Research Question

Synthesis of this compound requires precise control over stereochemistry and regioselectivity. Bromination of conjugated dienes often involves electrophilic addition or radical pathways. For example, bromine (Br₂) in acetic acid or DCM can be used, but side reactions like allylic bromination or over-addition must be minimized by optimizing reaction temperature, solvent polarity, and stoichiometry . To ensure stereochemical integrity, techniques such as low-temperature reactions (<0°C) and catalytic control (e.g., Lewis acids) are recommended. Post-synthesis validation via ¹H-NMR (coupling constants for Z-configuration) and GC-MS (retention time matching with standards) is critical .

Which analytical techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify olefinic protons (δ 5.2–5.8 ppm for conjugated Z-dienes) and bromine-induced deshielding. NOESY or COSY can confirm Z,Z geometry through spatial correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., C₉H₁³Br⁺), while fragmentation patterns distinguish positional isomers .

- IR Spectroscopy : C-Br stretching (500–600 cm⁻¹) and C=C vibrations (1650–1680 cm⁻¹) confirm functional groups.

Challenges arise in distinguishing stereoisomers; combining chiral GC columns with computational simulations (e.g., DFT-predicted spectra) resolves ambiguities .

How can density functional theory (DFT) be applied to predict the reactivity of this compound in radical-mediated reactions?

Advanced Research Question

DFT studies (e.g., CAM-B3LYP/6-311+G(d,p)) model hydrogen abstraction or radical addition pathways. For lipid peroxidation analogs, calculations show carbonate radicals (CO₃•⁻) preferentially abstract allylic hydrogens at C7 or C8 positions due to lower bond dissociation energies (~65 kcal/mol) compared to non-allylic sites (~85 kcal/mol) . Solvent effects (e.g., CPCM for lipid environments) and dispersion corrections (Grimme D3) improve accuracy. Transition-state analysis (IRC) reveals activation barriers, guiding experimental design for kinetic studies .

What role does this compound play in studying lipid peroxidation mechanisms, and how does bromination alter reactivity compared to native dienes?

Advanced Research Question

The brominated derivative serves as a stable analog of polyunsaturated fatty acids (PUFAs) to track radical-induced peroxidation. Bromine’s electron-withdrawing effect polarizes the diene system, increasing susceptibility to electrophilic attack at C3/C6. Compared to non-brominated analogs (e.g., (3Z,6Z)-nona-3,6-diene), the bromo derivative exhibits faster hydrogen abstraction rates (k ≈ 10⁶ M⁻¹s⁻¹) due to reduced C-H bond strength at allylic positions . This property makes it useful for in vitro studies of oxidative stress, though in vivo applications require careful toxicity assessment.

How can this compound be used to probe insect olfactory receptors, and what experimental designs mitigate cross-reactivity?

Advanced Research Question

In electrophysiological assays (e.g., SSR or EAG), this compound may act as a pheromone analog in insects like H. armigera. HarmOR11/Orco receptors, which respond to structurally similar pheromones (e.g., 3Z,6Z,9Z-21:H), can be tested for activation using heterologous expression in Xenopus oocytes . To avoid cross-reactivity, mutant strains (e.g., HarmOR11-knockout) and competitive inhibition assays with native pheromones are employed. Dose-response curves (EC₅₀ ~10⁻⁵ M) and calcium imaging validate specificity .

What strategies stabilize this compound during storage, given its sensitivity to light and heat?

Basic Research Question

The compound’s conjugated diene and C-Br bond make it prone to oxidation and debromination. Recommended practices include:

- Storage in amber vials under inert gas (N₂/Ar) at –20°C.

- Addition of stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical chain reactions.

- Regular purity checks via HPLC-UV (λ = 210 nm) to detect degradation products like bromohydrins or epoxides .

How does the Z,Z configuration influence the compound’s electronic structure, and what computational tools quantify this effect?

Advanced Research Question

The Z,Z geometry creates a planar, conjugated system with delocalized π-electrons, lowering the HOMO-LUMO gap (~5.2 eV via DFT) compared to E-isomers (~6.0 eV). Natural Bond Orbital (NBO) analysis reveals hyperconjugation between C-Br σ* and adjacent π(C=C) orbitals, increasing electrophilicity. Software like Gaussian or ORCA calculates electrostatic potential maps to visualize reactive sites for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.